Superior Yield in Ketanserin Free Base Synthesis Compared to Alternative Intermediate
In a direct head-to-head comparison within the same study, 3-(2-chloroethyl)-2,4-(1H,3H)-quinazolinedione (2) was reacted with 4-(parafluorobenzoyl)piperidine (3) to afford the free base of ketanserin in 87% yield [1]. Under comparable conditions, the alternative intermediate dihydro-5H-oxazole(2,3-b)quinazolin-5-one (1) produced only a 72% yield of ketanserin hydrochloride salt (5.HCl) [1]. This demonstrates a clear yield advantage for the target compound in a key synthetic step.
| Evidence Dimension | Ketanserin synthesis yield |
|---|---|
| Target Compound Data | 87% yield (free base) |
| Comparator Or Baseline | Dihydro-5H-oxazole(2,3-b)quinazolin-5-one: 72% yield (hydrochloride salt) |
| Quantified Difference | 15 percentage points higher yield |
| Conditions | Reflux in ethyl methyl ketone with sodium carbonate |
Why This Matters
Higher synthetic yield directly reduces raw material costs and waste generation, making it the preferred intermediate for cost-effective ketanserin production.
- [1] Fakhraian, H.; Heydary, M. Reinvestigation of the Synthesis of Ketanserin (5) and its Hydrochloride Salt (5.HCl) via 3-(2-Chloroethyl)-2,4-(1H,3H)-quinazolinedione (2) or Dihydro-5H-oxazole(2,3-b)quinazolin-5-one (1). J. Heterocycl. Chem. 2013, 50 (5), 1159-1163. View Source
